molecular formula C19H26O B146168 trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one CAS No. 125962-80-3

trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one

Cat. No. B146168
M. Wt: 270.4 g/mol
InChI Key: KPISRXVEAOLMIF-UHFFFAOYSA-N
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Description

The compound "trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one" appears to be a complex organic molecule, likely featuring a bicyclic structure with a ketone functional group. While the provided papers do not directly discuss this specific compound, they do provide insights into related chemical structures and reactions that can be informative for understanding the synthesis, molecular structure, and properties of similar compounds.

Synthesis Analysis

The synthesis of related cyclohexane derivatives can involve multi-step processes, as seen in the synthesis of trans-4-(N-acetylamido)cyclohexanol . This process starts with the acetylation of p-aminophenol, followed by a catalytic hydrogenation to yield a mixture of trans and cis isomers. The trans isomer is then isolated through recrystallization. Such methods could potentially be adapted for the synthesis of "trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one" by modifying the starting materials and reaction conditions to incorporate the p-tolyl group and the bicyclic structure.

Molecular Structure Analysis

The molecular structure of cyclohexane derivatives can be characterized using spectroscopic techniques such as NMR . For instance, the sequence analysis of poly(ethylene/1,4-cyclohexanedimethylene terephthalate) copolymer using 1H and 13C NMR provides detailed information on the arrangement of cis- and trans-forms of cyclohexanedimethylene units . Similarly, the structure of "trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one" could be elucidated using these NMR techniques to determine the configuration and conformation of the cyclohexane rings and the positioning of the p-tolyl group.

Chemical Reactions Analysis

The chemical reactivity of cyclohexane derivatives can be influenced by the presence of functional groups and the overall molecular structure. For example, the viologen polymers described in one study exhibit photochromic properties due to the presence of the 4,4'-bipyridinium moiety . The reactivity of "trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one" would likely be centered around the ketone group, which could undergo reactions such as nucleophilic addition or reduction. The presence of the p-tolyl group may also introduce additional reactivity, such as electrophilic aromatic substitution.

Physical and Chemical Properties Analysis

The physical properties of cyclohexane derivatives, such as solubility and phase behavior, can be studied using techniques like polarizing light microscopy and differential scanning calorimetry . The lyotropic liquid crystalline properties of certain cyclohexane-based polymers are influenced by their concentration in solution and the polarity of the solvent . The physical properties of "trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one" would depend on its molecular structure, with factors such as the rigidity of the bicyclic system and the presence of the ketone group playing a role in its behavior in different environments.

Scientific Research Applications

Electrolytic Reduction and Cleavage

The reduction and cleavage of compounds related to trans-4'-(p-tolyl)-[1,1'-bi(cyclohexan)]-4-one have been studied, with a focus on cyclohexane-1,4-dione. This research explored the electrolytic reduction on a mercury electrode, yielding several products including dihydroxybicyclohexyl-dione and various cyclohexanediols, which are critical in understanding the electrochemical behavior of cyclohexanone compounds (Kariv & Cohen, 1972).

Electrocatalytic Oxidation

Investigations into diphosphine–polypyridyl complexes of ruthenium(II), which include derivatives of trans-4'-(p-tolyl)-[1,1'-bi(cyclohexan)]-4-one, have shown potential in the electrocatalytic oxidation of organic compounds. This research is vital for understanding the redox potentials and the electron donating effects of such complexes (Sussuchi, Lima, & Giovani, 2006).

Isonitrile Complex Synthesis

The synthesis of isonitrile complexes, involving derivatives of trans-4'-(p-tolyl)-[1,1'-bi(cyclohexan)]-4-one, has been explored. These studies focus on the structure determination of neutral and cationic pentahaloarylpalladium(II) isonitrile complexes, which is crucial for the development of organometallic chemistry (Usón, Forniés, Espinet, & Lalinde, 1981).

Epoxidation Studies

Research into the epoxidation of cyclohexene derivatives, closely related to trans-4'-(p-tolyl)-[1,1'-bi(cyclohexan)]-4-one, has been conducted. This includes studies on the stereochemistry of epoxidation products, providing insights into organic synthesis processes (Roll & Huitric, 1966).

Synthesis of Pharmaceutical Intermediates

The synthesis of trans-4-(N-acetylamido)cyclohexanol, a precursor for pharmaceutical intermediates, demonstrates the relevance of trans-4'-(p-tolyl)-[1,1'-bi(cyclohexan)]-4-one derivatives in pharmaceutical chemistry. This research covers the two-step synthesis processes and the effects of various factors on catalytic hydrogenation (Li Jia-jun, 2012).

Stereochemical Aspects

Investigations into stereochemical aspects of compound formations, such as allylic bis(trimethylsilyl)cyclohexenes, have provided insight into the conformation and reactivity of cyclohexene derivatives (Wickham & Kitching, 1983).

Safety And Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These statements indicate that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .

properties

IUPAC Name

4-[4-(4-methylphenyl)cyclohexyl]cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O/c1-14-2-4-15(5-3-14)16-6-8-17(9-7-16)18-10-12-19(20)13-11-18/h2-5,16-18H,6-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPISRXVEAOLMIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CCC(CC2)C3CCC(=O)CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40703109
Record name (1'r,4'r)-4'-(4-Methylphenyl)[1,1'-bi(cyclohexyl)]-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40703109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one

CAS RN

125962-80-3
Record name (1'r,4'r)-4'-(4-Methylphenyl)[1,1'-bi(cyclohexyl)]-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40703109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,1'-Bicyclohexyl]-4-one, 4'-(4-methylphenyl)-, trans
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.109.718
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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